molecular formula C12H15FN2O2S B1228885 3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide

3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide

Cat. No. B1228885
M. Wt: 270.33 g/mol
InChI Key: YUXMECOUFJYJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide is a benzothiadiazine.

Scientific Research Applications

ATP-Sensitive Potassium Channel Openers

Compounds structurally related to 3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide have been synthesized and tested for their effects on rat pancreatic islets and rat aorta rings. These studies have revealed that these compounds can function as ATP-sensitive potassium channel openers. Particularly, the presence of fluorine atoms, as well as a methoxy group in specific positions of the molecule, have been found to generate potent and selective inhibitors of insulin release, indicating potential applications in the modulation of insulin secretion (de Tullio et al., 2005).

Modulation of AMPA Receptors

Another significant area of research involves the use of 3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide derivatives as modulators of AMPA receptors. These compounds have been shown to potentiate AMPA receptors, which are crucial in synaptic transmission and neuroplasticity. Specifically, certain derivatives have demonstrated cognition-enhancing effects in vivo after oral administration, indicating potential applications in the treatment of cognitive disorders (Francotte et al., 2007).

Molecular Structure and Anion Receptors

The molecular structure of these compounds and their derivatives has been extensively studied, revealing unique properties and potential applications. For instance, certain derivatives have been studied as anion receptors and transmembrane transporters, demonstrating significant affinity for oxo-anions in organic solutions and functioning as transmembrane chloride/nitrate antiporters (Wenzel et al., 2011).

properties

Product Name

3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide

Molecular Formula

C12H15FN2O2S

Molecular Weight

270.33 g/mol

IUPAC Name

3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide

InChI

InChI=1S/C12H15FN2O2S/c13-9-5-6-10-11(8-9)18(16,17)14-12-4-2-1-3-7-15(10)12/h5-6,8,12,14H,1-4,7H2

InChI Key

YUXMECOUFJYJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2NS(=O)(=O)C3=C(N2CC1)C=CC(=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide
Reactant of Route 2
3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide
Reactant of Route 3
3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide
Reactant of Route 4
3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide
Reactant of Route 5
3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide
Reactant of Route 6
3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide

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